1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone
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Overview
Description
1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone is a complex organic compound that features a quinoline core structure substituted with a phenylpiperazine moiety
Preparation Methods
The synthesis of 1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Phenylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the quinoline derivative reacts with phenylpiperazine under basic conditions.
Final Functionalization:
Chemical Reactions Analysis
1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline ring into a dihydroquinoline derivative.
Scientific Research Applications
1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Corrosion Inhibition: The compound has been studied for its effectiveness as a corrosion inhibitor for carbon steel in acidic environments.
Anxiolytic Activity: Derivatives of this compound have shown potential anxiolytic effects, making them candidates for the development of anti-anxiety medications.
Mechanism of Action
The mechanism of action of 1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective film that prevents corrosion by blocking the interaction between the metal and the corrosive environment.
Comparison with Similar Compounds
1-{2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1(2H)-yl}ethanone can be compared with similar compounds such as:
1,1-Dimethyl-4-phenylpiperazinium iodide: This compound is a non-selective nicotinic acetylcholine receptor agonist and is used in the diagnosis of pheochromocytoma.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also an acetylcholinesterase inhibitor and is being studied for its potential in treating Alzheimer’s disease.
These comparisons highlight the unique structural features and diverse applications of this compound in various fields of research.
Properties
Molecular Formula |
C24H29N3O |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[2,2-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]quinolin-1-yl]ethanone |
InChI |
InChI=1S/C24H29N3O/c1-19(28)27-23-12-8-7-11-22(23)20(17-24(27,2)3)18-25-13-15-26(16-14-25)21-9-5-4-6-10-21/h4-12,17H,13-16,18H2,1-3H3 |
InChI Key |
ZXPFHRGMBTWGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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